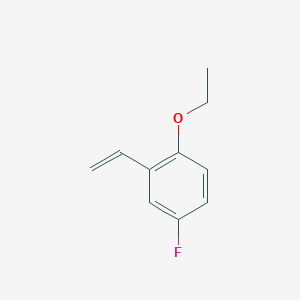
1-Ethoxy-4-fluoro-2-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-fluoro-2-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethoxy group, a fluorine atom, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-fluoro-2-vinylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Ethoxylation: Introduction of the ethoxy group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Vinylation: Introduction of the vinyl group to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include:
Catalytic Ethoxylation:
Selective Fluorination: Employing fluorinating agents like hydrogen fluoride or fluorine gas under controlled conditions.
Vinylation: Utilizing vinyl halides and a base to introduce the vinyl group through a substitution reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-fluoro-2-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution Products: Halogenated or nitrated derivatives of this compound.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Ethyl-substituted benzene derivatives.
Scientific Research Applications
1-Ethoxy-4-fluoro-2-vinylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-fluoro-2-vinylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates such as benzenonium ions. These intermediates can then undergo further reactions to yield substituted products. The presence of the ethoxy, fluoro, and vinyl groups influences the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
1-Ethoxy-4-fluorobenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.
4-Fluoro-2-vinylbenzene: Does not have the ethoxy group, affecting its solubility and reactivity.
1-Ethoxy-2-fluoro-4-vinylbenzene: A positional isomer with different reactivity and properties.
Uniqueness: 1-Ethoxy-4-fluoro-2-vinylbenzene is unique due to the combination of the ethoxy, fluoro, and vinyl groups on the benzene ring. This combination imparts specific reactivity and properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-ethenyl-1-ethoxy-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h3,5-7H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXLNLWCUQOHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-1-(4-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B8166380.png)
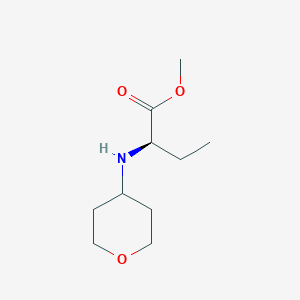
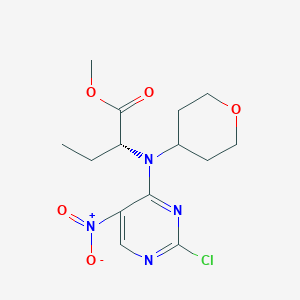
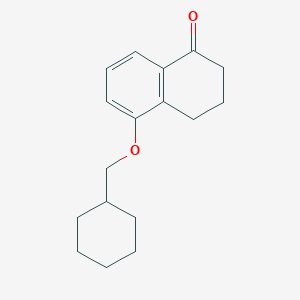
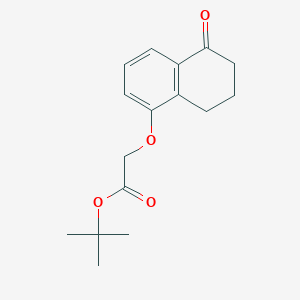
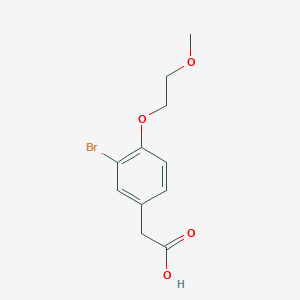
![3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B8166433.png)
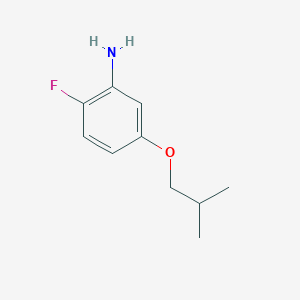
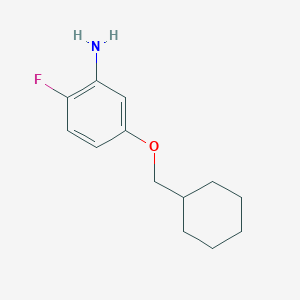
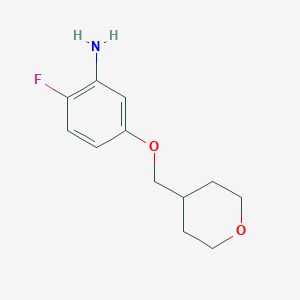
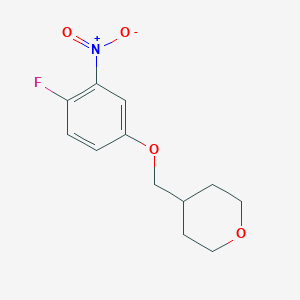
![Methyl 6-(benzyloxy)-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166475.png)
![Methyl 6-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166482.png)
![Methyl 6-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166489.png)
